molecular formula C20H18ClFN4 B4521063 3-(4-Chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine

3-(4-Chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine

Cat. No.: B4521063
M. Wt: 368.8 g/mol
InChI Key: SRIXQHRYQXWFTJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a 4-(2-fluorophenyl)piperazin-1-yl group

Scientific Research Applications

3-(4-Chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating central nervous system disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine typically involves the following steps:

    Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Substitution with 4-chlorophenyl group: The pyridazine core can be functionalized with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of the 4-(2-fluorophenyl)piperazin-1-yl group: This step involves the reaction of the intermediate compound with 4-(2-fluorophenyl)piperazine under appropriate conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may also influence intracellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
  • **3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol
  • **1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

3-(4-Chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4/c21-16-7-5-15(6-8-16)18-9-10-20(24-23-18)26-13-11-25(12-14-26)19-4-2-1-3-17(19)22/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIXQHRYQXWFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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